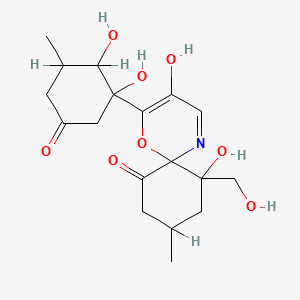
Leucogenenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A heterocyclic enolic thymothyroid hormone synthesized by the THYMUS and/or THYROID.
Wissenschaftliche Forschungsanwendungen
Immune Response and Allograft Rejection
Leucogenenol, a thymothyroid hormone, has shown significant effects on immune responses. Research indicates that treatment with leucogenenol can induce skin allograft rejection in previously accepting mice and stimulate the formation of hemolysins in response to sheep erythrocytes, highlighting its role in developing necessary cells for a normal immune response (Rice & McCurdy, 1982).
Association with Carrier Proteins
Leucogenenol is associated with carrier proteins in the thymus. It's found in conjunction with proteins of molecular weight around 38,000, suggesting its active transport and regulation within the body (Rice, McCurdy, & Heath, 1984).
Blood Cell Stimulation
Studies have revealed leucogenenol's role in inducing leucocytosis in rabbits without a febrile response, indicating its stimulatory effect on blood cells. It's non-toxic and has a cumulative effect with repeated injections (Rice & Darden, 1968). Additionally, leucogenenol has been shown to stimulate maturation and division of both myeloid and lymphoid cells, aiding recovery in sublethally irradiated mice (Rice, Lepick, & Darden, 1968).
Chemical Structure
The chemical structure of leucogenenol, significant for understanding its biological activity, has been characterized. It forms various salts and derivatives, indicating its versatile chemical nature (Rice, 1971).
Autoradiographic Studies
Autoradiographic studies demonstrate leucogenenol's effect on leukocytes in bone marrow, spleen, and peripheral blood. It induces leukocytosis and is present in normal human and bovine liver, suggesting a broader biological role (Rice et al., 1971).
Effects on Lymphoblastoid and Leukemic Cells
Leucogenenol affects lymphoblastoid cells of normal and neoplastic origin differently, indicating its potential role in cellular transformation and diseases like cancer (Rice & McCurdy, 1971).
Antibody Formation Enhancement
Leucogenenol enhances antibody formation in irradiated mice, suggesting its potential in aiding recovery of immune function following radiation exposure (Rice, Lepick, & Hepner, 1970).
Recovery from Immunosuppression
Treatment with leucogenenol helps rats recover faster from immunosuppression induced by anti-lymphocyte globulins, indicating its role in enhancing immunocompetency (Rice & Koo, 1981).
Isolation and Production
Leucogenenol has been isolated from Penicillium gilmanii and found in bovine and human liver, showing its natural occurrence and possible therapeutic applications (Rice, 1966).
Eigenschaften
Produktname |
Leucogenenol |
|---|---|
Molekularformel |
C18H25NO8 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
2-(1,2-dihydroxy-3-methyl-5-oxocyclohexyl)-3,11-dihydroxy-11-(hydroxymethyl)-9-methyl-1-oxa-5-azaspiro[5.5]undeca-2,4-dien-7-one |
InChI |
InChI=1S/C18H25NO8/c1-9-3-13(23)18(16(25,5-9)8-20)19-7-12(22)15(27-18)17(26)6-11(21)4-10(2)14(17)24/h7,9-10,14,20,22,24-26H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
RIYYKCVJWUOAQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)C2(C(C1)(CO)O)N=CC(=C(O2)C3(CC(=O)CC(C3O)C)O)O |
Synonyme |
Leucogenenol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



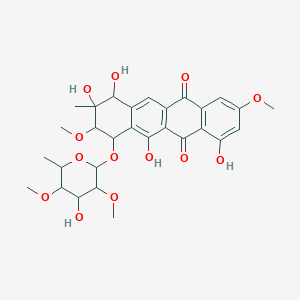
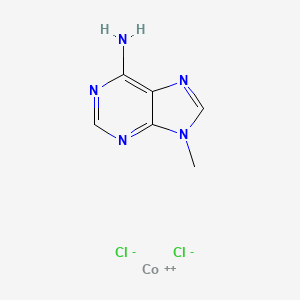
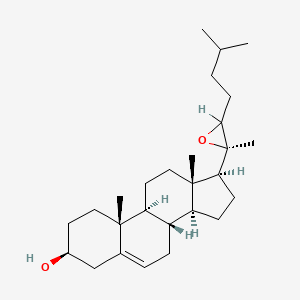
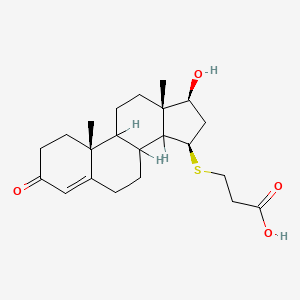
![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B1198952.png)
![(2S)-2-amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)sulfanyl-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanyl]sulfanyl-3-methylbutanoic acid;4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride](/img/structure/B1198953.png)
![ethyl (2S)-2-[(2S,3S,4S)-4-[2-(4-ethoxyphenyl)hydrazinyl]-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetate](/img/structure/B1198955.png)
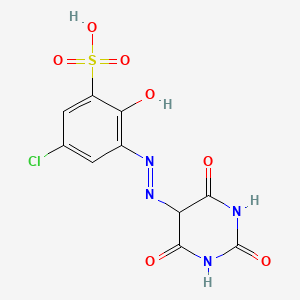
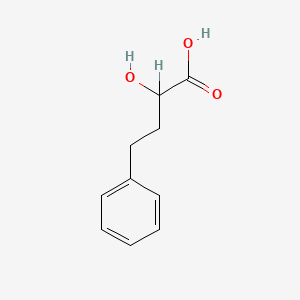
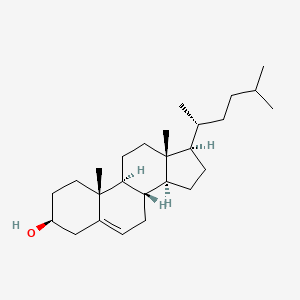
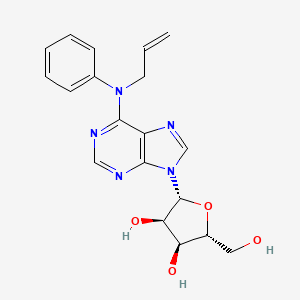
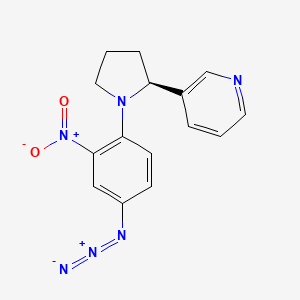
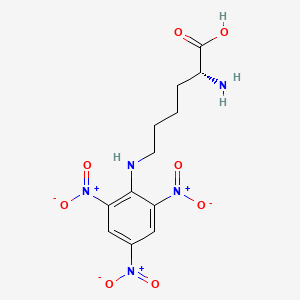
![1-[1-(6-Methoxy-2-naphthyl)ethyl]-2-[(diethylamino)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1198967.png)